molecular formula C5H6N2O3S B13063149 5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13063149
M. Wt: 174.18 g/mol
InChI Key: HKVFGWJREFXCRP-UHFFFAOYSA-N
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Description

5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methylsulfanylmethyl group at position 5 and a carboxylic acid moiety at position 2. The 1,2,4-oxadiazole ring is known for its metabolic stability and bioisosteric properties, making it a valuable scaffold in medicinal chemistry .

Synthesis of this compound typically involves hydrolysis of its ester precursor under basic conditions, as described in General Procedure 15 (evidence 4): treatment of the ester with aqueous KOH in ethanol or methanol, followed by acidification to yield the carboxylic acid. This method is widely applicable to oxadiazole derivatives, achieving high yields (e.g., 94% for a related compound in evidence 1).

Properties

Molecular Formula

C5H6N2O3S

Molecular Weight

174.18 g/mol

IUPAC Name

5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C5H6N2O3S/c1-11-2-3-6-4(5(8)9)7-10-3/h2H2,1H3,(H,8,9)

InChI Key

HKVFGWJREFXCRP-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NC(=NO1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with a thioether-containing carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols (for esterification), amines (for amidation).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Esters, amides.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial activity. Specifically, compounds similar to 5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid have shown efficacy against various pathogens:

  • Bacterial Activity : The compound has demonstrated effectiveness against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .
  • Fungal Activity : It has also been evaluated for antifungal properties against species such as Candida albicans, showing comparable potency to standard antifungal agents like fluconazole .

Antitumor Activity

Studies have reported that oxadiazole derivatives can inhibit the growth of cancer cell lines. For instance, compounds containing the oxadiazole core have been tested against human colon carcinoma (HCT-116) cells, revealing cytotoxic effects that are dose-dependent. The cytotoxicity was assessed using colorimetric assays at varying concentrations .

Applications in Medicinal Chemistry

The compound's diverse biological activities make it a valuable candidate for drug development:

  • Antiviral Agents : Research into its antiviral properties is ongoing, with potential applications in treating viral infections.
  • Analgesics and Anti-inflammatory Drugs : The pharmacological profile suggests possible use in pain management and inflammation reduction .

Agricultural Applications

There is growing interest in utilizing this compound as a pesticide or herbicide due to its biological activity against plant pathogens. Its efficacy in controlling fungal infections in crops could lead to safer agricultural practices by reducing reliance on traditional chemical pesticides .

Materials Science

The unique chemical structure allows for potential applications in materials science:

  • Polymer Chemistry : Incorporating this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength.
  • Sensors : Its reactivity may enable the development of sensors for detecting specific biological or chemical agents .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityEffective against MRSA with MICs of 4–32 µg/mL.
Antitumor ActivityCytotoxic against HCT-116 cells; dose-dependent effects observed.
Synthesis MethodsVarious synthetic approaches yield different efficiencies; crucial for application development.

Mechanism of Action

The mechanism of action of 5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, interfering with biological pathways essential for the survival of pathogens. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Methylsulfanylmethyl: Introduces a sulfur atom, which may participate in hydrophobic interactions or metal coordination. Its potassium salt form (evidence 10) suggests utility in ionic formulations. Aromatic Substituents: Phenyl, methoxyphenyl, and cyanophenyl groups enhance π-π stacking and metabolic stability but reduce solubility compared to alkyl groups . Heterocyclic Substituents: Pyrazole (evidence 7) and thiophene (evidence 18) substituents enable additional hydrogen bonding or halogen interactions, respectively, influencing target binding.

Biological Activity

5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a 1,2,4-oxadiazole ring and a carboxylic acid functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial, antitumor, and antiviral research.

The molecular formula of this compound is C5_5H6_6N2_2O3_3S, with a molecular weight of approximately 174.18 g/mol. Its structure features a methylsulfanyl group that may enhance its reactivity and biological activity compared to other oxadiazole derivatives.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. Specifically, derivatives of this compound have shown effectiveness against various pathogens including Mycobacterium tuberculosis and other bacterial strains. The mechanism often involves interference with critical cellular processes that are essential for pathogen survival .

Antitumor Activity

The antitumor potential of this compound has been explored in several studies. For instance, it has been reported to inhibit the growth of various cancer cell lines such as colon adenocarcinoma (HT-29) and breast cancer (MDA-MB-231). The cytotoxic effects were observed to be dose-dependent, with significant reductions in cell viability at higher concentrations .

Cell Line Concentration (µM) Viability Reduction (%)
HT-291064.0
HT-295039.0
MDA-MB-2311039.9
MDA-MB-2315049.4

These results suggest that the compound may serve as a lead for developing new anticancer agents.

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It may trigger programmed cell death pathways in tumor cells.
  • Targeting Specific Enzymes : Similar compounds have been shown to inhibit enzymes such as histone deacetylases and carbonic anhydrases .

Case Studies

In one notable study, derivatives of oxadiazoles were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The study highlighted that modifications to the oxadiazole structure could significantly enhance biological activity and reduce toxicity profiles . Another investigation focused on the synthesis and evaluation of related compounds demonstrated promising results against drug-resistant strains of Mycobacterium tuberculosis, further supporting the potential therapeutic applications of oxadiazoles .

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally related compounds:

Compound Name Structural Features Biological Activity
5-Methyl-1,2,4-oxadiazole-3-carboxylic acidLacks methylsulfanyl groupAntimicrobial
1-(Methylsulfanyl)-1H-[1,2,4]triazoleContains triazole insteadAntifungal
5-(Substituted phenyl)-1,2,4-oxadiazolesVariations in phenyl substitutionsAntitumor

The presence of both the methylsulfanyl group and the carboxylic acid in our compound offers unique opportunities for chemical transformations and enhances its biological activity compared to similar compounds.

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